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molecular formula C8H8N2O2 B1587923 5-Nitroisoindoline CAS No. 46053-72-9

5-Nitroisoindoline

Cat. No. B1587923
M. Wt: 164.16 g/mol
InChI Key: UYSFPRNOPWMPJW-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

4-Nitrophthalimide (8.0 g, 41.6 mmol) in THF (10 mL) was reduced with BH3-THF (1.0M in THF, 111 mL, 111 mmol) at reflux and treated with 6N HCl to afford 5-nitro-2,3-dihydro-1H-isoindole (1.89 g, 28%) after work-up and purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=O)[NH:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].B.C1COCC1.Cl>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:13][CH:14]=1)[CH2:8][NH:10][CH2:11]2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)NC2=O)=CC1
Step Two
Name
Quantity
111 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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